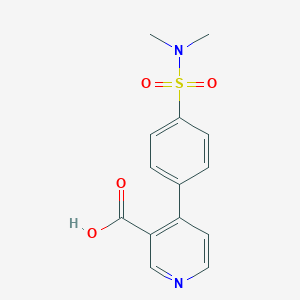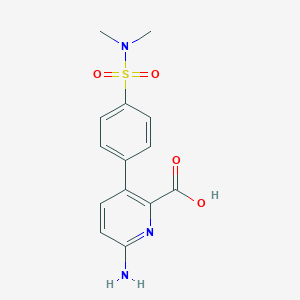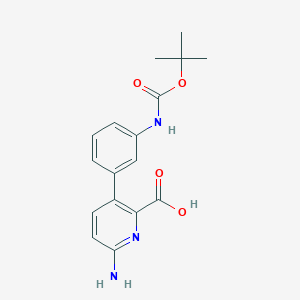![molecular formula C16H16N2O4S B6415966 4-[3-(Pyrrolidinylsulfonyl)phenyl]nicotinic acid, 95% CAS No. 1261915-10-9](/img/structure/B6415966.png)
4-[3-(Pyrrolidinylsulfonyl)phenyl]nicotinic acid, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[3-(Pyrrolidinylsulfonyl)phenyl]nicotinic acid (4-PSPN) is an organic compound belonging to the class of nicotinic acids. It is a prodrug of nicotinic acid, a naturally occurring molecule with a wide range of biological activities. 4-PSPN is widely used in scientific research due to its unique properties and its ability to be easily synthesized.
Scientific Research Applications
4-[3-(Pyrrolidinylsulfonyl)phenyl]nicotinic acid, 95% has been used in a variety of scientific research applications. It has been used as an inhibitor of cell proliferation, as a tool to study the effects of nicotinic acid on cellular metabolism, and as an inhibitor of the enzyme acetylcholinesterase. It has also been used to study the effects of nicotinic acid on the synthesis of lipids, proteins and nucleic acids.
Mechanism of Action
The mechanism of action of 4-[3-(Pyrrolidinylsulfonyl)phenyl]nicotinic acid, 95% is not completely understood. It is believed to act as an antagonist of nicotinic acid receptors, which are located on the cell surface. This leads to the inhibition of cell proliferation and the inhibition of the enzyme acetylcholinesterase.
Biochemical and Physiological Effects
4-[3-(Pyrrolidinylsulfonyl)phenyl]nicotinic acid, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the synthesis of lipids, proteins and nucleic acids. It has also been shown to inhibit cell proliferation and the enzyme acetylcholinesterase. In addition, it has been shown to reduce the levels of cholesterol and triglycerides in the blood.
Advantages and Limitations for Lab Experiments
4-[3-(Pyrrolidinylsulfonyl)phenyl]nicotinic acid, 95% is a relatively easy compound to synthesize and is widely available. It is also relatively stable and can be stored for long periods of time. However, it is not very soluble in water and therefore can be difficult to work with in aqueous solutions.
Future Directions
There are a number of potential future directions for research involving 4-[3-(Pyrrolidinylsulfonyl)phenyl]nicotinic acid, 95%. One potential area of research is to further investigate the mechanism of action of 4-[3-(Pyrrolidinylsulfonyl)phenyl]nicotinic acid, 95% in order to better understand its effects on cellular metabolism. Another potential area of research is to investigate the effects of 4-[3-(Pyrrolidinylsulfonyl)phenyl]nicotinic acid, 95% on other biological processes, such as gene expression and signal transduction. Additionally, further research could be conducted to explore the potential therapeutic applications of 4-[3-(Pyrrolidinylsulfonyl)phenyl]nicotinic acid, 95%, such as the treatment of metabolic disorders or neurological diseases. Finally, research could be conducted to investigate the potential side effects of 4-[3-(Pyrrolidinylsulfonyl)phenyl]nicotinic acid, 95%, such as its effects on the cardiovascular system.
Synthesis Methods
4-[3-(Pyrrolidinylsulfonyl)phenyl]nicotinic acid, 95% can be synthesized from nicotinic acid and pyrrolidinylsulfonyl chloride. The reaction involves the formation of a carbamate ester which is then hydrolyzed to form the desired product. The reaction is typically carried out in aqueous solution and requires a catalyst such as sodium hydroxide.
properties
IUPAC Name |
4-(3-pyrrolidin-1-ylsulfonylphenyl)pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O4S/c19-16(20)15-11-17-7-6-14(15)12-4-3-5-13(10-12)23(21,22)18-8-1-2-9-18/h3-7,10-11H,1-2,8-9H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOCRYTCVFVUCTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=CC(=C2)C3=C(C=NC=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30692795 |
Source


|
| Record name | 4-[3-(Pyrrolidine-1-sulfonyl)phenyl]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30692795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[3-(Pyrrolidinylsulfonyl)phenyl]nicotinic acid | |
CAS RN |
1261915-10-9 |
Source


|
| Record name | 4-[3-(Pyrrolidine-1-sulfonyl)phenyl]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30692795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Hydroxy-2-[4-(piperidine-1-carbonyl)phenyl]pyridine, 95%](/img/structure/B6415893.png)



![4-[4-(Piperidine-1-carbonyl)phenyl]nicotinic acid, 95%](/img/structure/B6415926.png)


![5-Hydroxy-2-[3-(pyrrolidinylsulfonyl)phenyl]pyridine, 95%](/img/structure/B6415981.png)



![6-Amino-3-[4-(pyrrolidinylsulfonyl)phenyl]picolinic acid, 95%](/img/structure/B6415994.png)
![5-Hydroxy-2-[4-(pyrrolidinylsulfonyl)phenyl]pyridine, 95%](/img/structure/B6416007.png)